5,6-Dimethoxy-1-benzothiophen-2(3H)-one
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Overview
Description
5,6-Dimethoxy-1-benzothiophen-2(3H)-one is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused with a benzene ring. This particular compound is characterized by the presence of two methoxy groups at the 5 and 6 positions and a ketone group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-1-benzothiophen-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-acetyl-5,6-dimethoxybenzo[b]thiophene as a starting material. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-1-benzothiophen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong nucleophiles and catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
5,6-Dimethoxy-1-benzothiophen-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-1-benzothiophen-2(3H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The methoxy and ketone groups play a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene: Lacks the methoxy and ketone groups, making it less reactive.
2-Benzothiophene-1,3-dione: Contains a dione group, which alters its reactivity and applications.
5-Methoxy-1-benzothiophene-2-carboxylic acid: Has a carboxylic acid group instead of a ketone, affecting its chemical behavior.
Uniqueness
5,6-Dimethoxy-1-benzothiophen-2(3H)-one is unique due to the presence of both methoxy groups and a ketone group, which confer specific reactivity and potential biological activities not seen in other benzothiophene derivatives.
Properties
CAS No. |
62208-39-3 |
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Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
5,6-dimethoxy-3H-1-benzothiophen-2-one |
InChI |
InChI=1S/C10H10O3S/c1-12-7-3-6-4-10(11)14-9(6)5-8(7)13-2/h3,5H,4H2,1-2H3 |
InChI Key |
LPYHPYQTRRYABB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=O)S2)OC |
Origin of Product |
United States |
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